5-Methylisoxazole-3-carboxamide
Overview
Description
5-Methylisoxazole-3-carboxamide is a chemical compound with the molecular formula C5H6N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of isoxazole compounds, including 5-Methylisoxazole-3-carboxamide, often involves metal-free synthetic routes. These methods are eco-friendly and avoid the drawbacks of metal-catalyzed reactions such as high costs, low abundance, toxicity, significant waste generation, and difficulty in separating from reaction mixtures .Molecular Structure Analysis
The molecular structure of 5-Methylisoxazole-3-carboxamide is represented by the empirical formula C5H6N2O2 . The molecular weight of the compound is 126.11 .Chemical Reactions Analysis
5-Methylisoxazole-3-carboxamide can be used as a reactant in various chemical reactions. For instance, it can be used in Click/aza-Michael or Click/oligomeric alkyl carbodiimide esterification reactions .Physical And Chemical Properties Analysis
5-Methylisoxazole-3-carboxamide is a solid substance . The compound has a molecular weight of 126.11 .Scientific Research Applications
Antitubercular Activity
5-Methylisoxazole-3-carboxamide: has been investigated for its potential as an antitubercular agent. Derivatives of this compound have shown significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis (TB). The derivatives were synthesized and evaluated for their minimum inhibitory concentration (MIC) values, with some showing promising results .
Antibacterial Properties
Apart from antitubercular activity, these derivatives also exhibit antibacterial properties. Studies have reported that certain derivatives of 5-Methylisoxazole-3-carboxamide have shown significant antibacterial activity against common pathogens such as Bacillus subtilis and Escherichia coli, indicating their potential for broader antibacterial applications .
Anticancer Potential
Isoxazole-amide analogues, which include the 5-Methylisoxazole-3-carboxamide scaffold, have been synthesized and evaluated for their anticancer properties. Research indicates that some of these compounds possess cytotoxic activities against various cancer cell lines, suggesting their potential use in cancer therapy .
Antioxidant Activity
In the search for new antioxidants, isoxazole-amide derivatives have been assessed for their ability to scavenge free radicals. These compounds, including those based on 5-Methylisoxazole-3-carboxamide, have been tested in assays like the DPPH assay to determine their antioxidant capacity .
Insecticidal Applications
The structural framework of 5-Methylisoxazole-3-carboxamide has been utilized in the design of novel insecticides. Derivatives containing this moiety have been synthesized and tested for their insecticidal activity against pests such as Plutella xylostella, showing higher efficacy than some commercially available insecticides .
Environmental Science Applications
In the context of environmental science, the derivatives of 5-Methylisoxazole-3-carboxamide have been explored for their potential use in controlling agricultural pests, thereby reducing the environmental impact of traditional pesticides. Their effectiveness against various plant viruses and pests highlights their significance in sustainable agriculture practices .
Mechanism of Action
Target of Action
5-Methylisoxazole-3-carboxamide has been studied for its potential as an antitubercular agent . The primary targets of this compound are the Mycobacterium tuberculosis H37Rv and certain bacterial strains such as Bacillus subtilis and Escherichia coli . These targets play a crucial role in causing tuberculosis and certain bacterial infections, respectively.
Mode of Action
It’s known that the compound interacts with its targets (mycobacterium tuberculosis h37rv, bacillus subtilis, and escherichia coli) to exert its antitubercular and antibacterial effects .
Biochemical Pathways
Given its antitubercular and antibacterial activity, it can be inferred that the compound interferes with the essential biochemical pathways of the targeted bacteria, leading to their inhibition .
Result of Action
The result of the action of 5-Methylisoxazole-3-carboxamide is the significant inhibition of the growth of Mycobacterium tuberculosis H37Rv, Bacillus subtilis, and Escherichia coli . This leads to its potential antitubercular and antibacterial effects .
Future Directions
properties
IUPAC Name |
5-methyl-1,2-oxazole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(5(6)8)7-9-3/h2H,1H3,(H2,6,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOSIRPMGVGOEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188021 | |
Record name | 3-Carbamoyl-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylisoxazole-3-carboxamide | |
CAS RN |
3445-52-1 | |
Record name | 5-Methyl-3-isoxazolecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3445-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Carbamoyl-5-methylisoxazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003445521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3445-52-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18369 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Carbamoyl-5-methylisoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70188021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylisoxazole-3-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CARBAMOYL-5-METHYLISOXAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L3Z7EO2G4I | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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